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molecular formula C8H6Br2O B128361 2,4'-Dibromoacetophenone CAS No. 99-73-0

2,4'-Dibromoacetophenone

Cat. No. B128361
M. Wt: 277.94 g/mol
InChI Key: FKJSFKCZZIXQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745636B2

Procedure details

A mixture of 2-bromo-1-(4-bromophenyl)ethanone (2.00 g, 7.20 mmol) and acetylguanidine (2.18 g, 21.6 mmol) in DMF (40 mL) was stirred at rt for 48 h. The solution was concentrated to dryness in vacuo and the resulting brown solid was of sufficient purity for use in the next step. LCMS: Anal. Calcd. for C11H10BrN3O: 279, 281; found: 280, 282 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][CH:6]=1)=O.[C:12]([NH:15][C:16]([NH2:18])=[NH:17])(=[O:14])[CH3:13]>CN(C=O)C>[Br:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]2[NH:18][C:16]([NH:15][C:12](=[O:14])[CH3:13])=[N:17][CH:2]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)Br
Name
Quantity
2.18 g
Type
reactant
Smiles
C(C)(=O)NC(=N)N
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
BrC1=CC=C(C=C1)C1=CN=C(N1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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